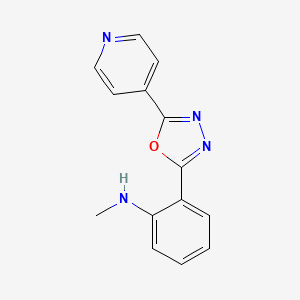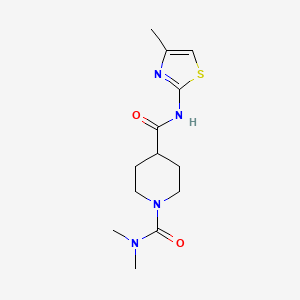![molecular formula C17H17FN4 B5409915 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(4-pyridinylmethyl)methanamine](/img/structure/B5409915.png)
1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(4-pyridinylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(4-pyridinylmethyl)methanamine, also known as FP-MeO-DIBF or 4F-MDMB-BINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound is a member of the indazole-3-carboxamide family of synthetic cannabinoids, which are commonly used as recreational drugs. However, the focus of
科学的研究の応用
1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(4-pyridinylmethyl)methanamine has been used in scientific research to study the mechanism of action of synthetic cannabinoids. Synthetic cannabinoids are known to bind to the CB1 and CB2 receptors in the endocannabinoid system, which regulates various physiological processes such as appetite, pain, and mood. This compound has been found to have a high affinity for the CB1 receptor, which may explain its potent psychoactive effects.
作用機序
1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(4-pyridinylmethyl)methanamine acts as an agonist at the CB1 receptor, which is primarily located in the brain. This receptor is responsible for the psychoactive effects of cannabinoids, including euphoria, relaxation, and altered perception. This compound has been found to have a higher affinity for the CB1 receptor than other synthetic cannabinoids, which may explain its potent effects.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity, decrease body temperature, and produce analgesia. It has also been found to impair memory and learning in rats. These effects are consistent with the known effects of other synthetic cannabinoids.
実験室実験の利点と制限
One advantage of using 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(4-pyridinylmethyl)methanamine in lab experiments is its potent psychoactive effects, which can be used to study the endocannabinoid system and the effects of cannabinoids on behavior. However, one limitation of using this compound is its potential for abuse and addiction. Researchers must take precautions to prevent the misuse of this compound.
将来の方向性
There are several future directions for research on 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(4-pyridinylmethyl)methanamine. One area of interest is the development of new synthetic cannabinoids with improved therapeutic potential. Another area of interest is the development of new analytical methods for detecting and quantifying synthetic cannabinoids in biological samples. Finally, there is a need for more research on the long-term effects of synthetic cannabinoids on the brain and behavior.
合成法
The synthesis of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(4-pyridinylmethyl)methanamine involves the reaction of 4-fluorobenzyl chloride with 1H-pyrazole-4-carboxylic acid to form 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. This intermediate is then reacted with N-methyl-N-(4-pyridinylmethyl)amine to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
特性
IUPAC Name |
N-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]-N-methyl-1-pyridin-4-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4/c1-21(11-14-6-8-19-9-7-14)12-15-10-20-22(13-15)17-4-2-16(18)3-5-17/h2-10,13H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCJZUKDHLFRBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)CC2=CN(N=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(methoxymethyl)cyclopropyl]methyl}-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5409844.png)
![N-[1-(2,4-dimethylphenyl)ethyl]methanesulfonamide](/img/structure/B5409852.png)
![ethyl 4-(3-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoyl)-1-piperazinecarboxylate](/img/structure/B5409857.png)
![1-(4-fluorobenzyl)-5-[(4-methylphenoxy)acetyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5409861.png)
![N-cyclohexyl-2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5409864.png)

![7-(4-fluorophenyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5409886.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5409889.png)
![[4-(3-methoxybenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol](/img/structure/B5409895.png)
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]phenylalanine](/img/structure/B5409899.png)
![4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoic acid](/img/structure/B5409907.png)
![2-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B5409917.png)
![2-(2-{3-[(4-chlorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5409924.png)
